dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate
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Overview
Description
DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE: is a complex organic compound with a unique structure that includes a dimethoxyphenethyl group and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE typically involves multiple steps, including the formation of the dimethoxyphenethylamine intermediate, followed by its coupling with a pentanedioate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dimethoxyphenethylamine and pentanedioate, such as:
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of various pharmaceuticals.
Pentanedioic acid derivatives: Used in the synthesis of polymers and other materials.
Uniqueness
What sets DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H26N2O7 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]pentanedioate |
InChI |
InChI=1S/C18H26N2O7/c1-24-14-7-5-12(11-15(14)25-2)9-10-19-18(23)20-13(17(22)27-4)6-8-16(21)26-3/h5,7,11,13H,6,8-10H2,1-4H3,(H2,19,20,23)/t13-/m0/s1 |
InChI Key |
UCYVPEDWOATEFA-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC(CCC(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
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